

# Comparative Efficacy of Cefcapene Pivoxil and Cefteram Pivoxil in Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Cefcapene pivoxil |           |
| Cat. No.:            | B020335           | Get Quote |

A review of clinical and in vitro data suggests comparable efficacy between the third-generation oral cephalosporins **Cefcapene pivoxil** and Cefteram pivoxil in the treatment of chronic respiratory tract infections. While both demonstrate broad-spectrum antibacterial activity, subtle differences in their in vitro potency against specific pathogens may exist.

A head-to-head, double-blind clinical trial involving 171 patients with chronic respiratory tract infections revealed no statistically significant difference in the clinical efficacy of **Cefcapene pivoxil** and Cefteram pivoxil.[1][2] The study reported a clinical efficacy rate of 80.2% for **Cefcapene pivoxil** administered at 450 mg/day, compared to 78.9% for Cefteram pivoxil at a 600 mg/day dosage.[1][2]

Similarly, the bacteriological eradication rates were comparable, with **Cefcapene pivoxil** achieving a 60.5% elimination rate of causative bacteria, while Cefteram pivoxil achieved a 65.9% rate.[1][2] Both treatments were well-tolerated, with side effects observed in 6.0% of patients receiving **Cefcapene pivoxil** and 6.4% of those receiving Cefteram pivoxil.[1][2] The incidence of abnormal laboratory findings was identical for both drugs at 13.9%.[1][2]

## In Vitro Antibacterial Activity

Both **Cefcapene pivoxil** and Cefteram pivoxil are prodrugs that are hydrolyzed to their active forms, Cefcapene and Cefteram respectively, after oral administration. These active moieties exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.



While a direct comparative in vitro study providing MIC90 data for both compounds against a wide range of pathogens is not readily available in the reviewed literature, individual studies provide insights into their antibacterial spectrum.

Cefcapene has demonstrated potent in vitro activity against common respiratory pathogens. The MIC90 values for Cefcapene against key bacteria are summarized below:

| Pathogen                     | Cefcapene MIC90 (µg/mL) |
|------------------------------|-------------------------|
| Streptococcus pneumoniae     | 0.5                     |
| Haemophilus influenzae       | ≤0.06                   |
| Moraxella catarrhalis        | ≤0.125                  |
| Klebsiella pneumoniae        | 0.5                     |
| Staphylococcus aureus (MSSA) | 4                       |

Cefteram also exhibits a broad spectrum of activity. While specific comparative MIC90 values are not available from the searched literature, it is known to be effective against a similar range of Gram-positive and Gram-negative bacteria responsible for respiratory tract infections.

### **Experimental Protocols**

# Comparative Clinical Trial of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections

Objective: To compare the efficacy and safety of **Cefcapene pivoxil** and Cefteram pivoxil in patients with chronic respiratory tract infections.

Study Design: A multicenter, randomized, double-blind, parallel-group comparative study.

Patient Population: 171 adult patients with a clinical diagnosis of chronic respiratory tract infection, including chronic bronchitis, bronchiectasis with infection, and secondary infections in chronic respiratory diseases.

Treatment Regimen:



- Group 1: Cefcapene pivoxil (CFPN-PI) 150 mg (potency) tablets, administered three times daily (450 mg/day) for 14 days.
- Group 2: Cefteram pivoxil (CFTM-PI) 200 mg (potency) tablets, administered three times daily (600 mg/day) for 14 days.

#### Efficacy Evaluation:

- Clinical Efficacy: Assessed based on the improvement of clinical signs and symptoms
  (cough, sputum, dyspnea, etc.) at the end of treatment and at a follow-up visit. Efficacy was
  categorized as "markedly improved," "moderately improved," "slightly improved," or "no
  change." The clinical efficacy rate was the percentage of patients with "moderately improved"
  or "markedly improved" outcomes.
- Bacteriological Efficacy: Determined by the eradication or persistence of causative pathogens isolated from sputum samples at baseline and after treatment.

Safety Evaluation: Monitored through the recording of adverse events and laboratory tests (hematology, blood chemistry, and urinalysis) conducted before, during, and after the treatment period.

### **Mechanism of Action and Pharmacokinetics**

Both **Cefcapene pivoxil** and Cefteram pivoxil are third-generation cephalosporins that act as prodrugs. Following oral administration, they are absorbed in the gastrointestinal tract and then hydrolyzed by esterases into their active forms, Cefcapene and Cefteram. These active metabolites inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.

A direct comparative pharmacokinetic study between **Cefcapene pivoxil** and Cefteram pivoxil was not identified in the reviewed literature. However, individual pharmacokinetic studies provide some parameters for each drug.

Pharmacokinetic Parameters



| Parameter                         | Cefcapene Pivoxil | Cefteram Pivoxil |
|-----------------------------------|-------------------|------------------|
| Active Metabolite                 | Cefcapene         | Cefteram         |
| Time to Peak Concentration (Tmax) | ~2-3 hours        | ~2-3 hours       |
| Elimination Half-life (t1/2)      | ~1.1-1.4 hours    | ~1.5-2.0 hours   |
| Primary Route of Excretion        | Renal             | Renal            |

## **Logical Relationships and Experimental Workflow**

The following diagrams illustrate the mechanism of action and the workflow of the comparative clinical trial.



Click to download full resolution via product page

Caption: Mechanism of Action for Pivoxil Prodrug Cephalosporins.





Click to download full resolution via product page

Caption: Double-Blind Comparative Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Comparative Clinical Study of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections by a Double-blind Method | Semantic Scholar [semanticscholar.org]
- 2. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Cefcapene Pivoxil and Cefteram Pivoxil in Respiratory Tract Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020335#comparative-analysis-of-cefcapene-pivoxil-and-cefteram-pivoxil-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com